5-Bromo-4-chloro-2-iodobenzaldehyde
Description
5-Bromo-4-chloro-2-iodobenzaldehyde (C₇H₃BrClIO) is a polyhalogenated benzaldehyde derivative featuring bromine, chlorine, and iodine substituents at the 5-, 4-, and 2-positions of the benzene ring, respectively, with an aldehyde group at position 1. This compound is part of a broader class of halogenated aromatic aldehydes, which are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry. The strategic placement of halogens enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and facilitates its use in constructing complex molecules.
Properties
Molecular Formula |
C7H3BrClIO |
|---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrClIO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H |
InChI Key |
SXKXRWKVVUPQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Halogenation
- Starting from 2-Amino-5-bromobenzoic acid : This compound can be converted to 5-bromo-2-iodobenzoic acid via diazotization followed by iodination using potassium iodide and sulfuric acid under controlled temperature (0–40 °C for diazotization, then 90 °C for iodination) with yields around 87%.
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Diazotization | 2-Amino-5-bromobenzoic acid, NaNO2, HCl, 0–40 °C | Diazonium salt intermediate | - |
| Iodination | KI, H2SO4, 90 °C, 1 h | 5-Bromo-2-iodobenzoic acid | 87% |
Conversion to Benzaldehyde Derivative
- The 5-bromo-2-iodobenzoic acid can be converted to the corresponding benzoyl chloride using reagents such as sulfur oxychloride or phosphorus oxychloride in organic solvents like toluene or chloroform at 50–120 °C.
- Subsequent reduction of the benzoyl chloride to benzyl alcohol and then oxidation to benzaldehyde is performed using standard organic transformations (e.g., reduction with suitable hydride reagents, oxidation with PCC or similar oxidants).
Alternative Synthetic Routes
- Lithiation of halogenated intermediates followed by treatment with iodine or bromine reagents allows for regioselective halogen introduction.
- Silica gel-assisted transformations and chromatographic conditions can influence the formation and purification of halogenated benzo[b]thiophene derivatives, which are structurally related and provide insights into halogenation strategies.
Representative Synthetic Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Amino-5-bromobenzoic acid | NaNO2, HCl, 0–40 °C (diazotization) | Diazonium salt intermediate | - |
| 2 | Diazonium salt intermediate | KI, H2SO4, 90 °C, 1 h (iodination) | 5-Bromo-2-iodobenzoic acid | 87 |
| 3 | 5-Bromo-2-iodobenzoic acid | SOCl2 or POCl3, toluene, 50–120 °C (chloride formation) | 5-Bromo-2-iodobenzoyl chloride | 70–90 |
| 4 | 5-Bromo-2-iodobenzoyl chloride | Reduction (e.g., LiAlH4) | 5-Bromo-2-iodobenzyl alcohol | 70–85 |
| 5 | 5-Bromo-2-iodobenzyl alcohol | Oxidation (e.g., PCC) | 5-Bromo-2-iodobenzaldehyde | 65–80 |
| 6 | 5-Bromo-2-iodobenzaldehyde | Chlorination (selective electrophilic substitution) | 5-Bromo-4-chloro-2-iodobenzaldehyde | Variable |
Research Findings and Notes
- The iodination step using N-iodosuccinimide (NIS) or potassium iodide in acidic media is efficient and scalable, with yields typically above 70%.
- The use of sulfur oxychloride or phosphorus oxychloride for conversion to acyl chlorides is well-established and allows for subsequent functional group transformations.
- Selective halogenation requires careful control of reaction conditions to avoid polyhalogenation or positional isomer formation.
- Silica gel and chromatographic conditions can influence product purity and yield, especially in complex halogenated systems.
- The overall synthetic route is amenable to scale-up with optimization of purification steps to minimize costly chromatographic separations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under appropriate conditions.
Major Products
Oxidation: 5-Bromo-4-chloro-2-iodobenzoic acid.
Reduction: 5-Bromo-4-chloro-2-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-2-iodobenzaldehyde is used in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The halogen substituents can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 5-bromo-4-chloro-2-iodobenzaldehyde to other halogenated benzaldehydes allow for insightful comparisons. Below is a detailed analysis of key analogues:
Table 1: Structural and Functional Comparison of Halogenated Benzaldehydes
Key Comparative Insights
Substituent Effects on Reactivity Electron-Withdrawing Halogens: The iodine at C2 in the target compound may act as a superior leaving group compared to chlorine or fluorine in analogues, facilitating nucleophilic aromatic substitution. Bromine and chlorine at C5 and C4 further deactivate the ring, directing electrophiles to the aldehyde-bearing position .
Synthetic Utility
- Cross-Coupling Reactions : The iodine substituent in all listed compounds makes them valuable in palladium-catalyzed couplings. For instance, 5-bromo-2-fluoro-4-iodobenzaldehyde’s fluorine atom could stabilize transition states in coupling reactions .
- Schiff Base Formation : highlights that halogenated benzaldehydes (e.g., 3-bromo-5-chlorosalicylaldehyde) readily form imines with amines. The target compound’s aldehyde group is similarly positioned for such reactions, though steric effects may alter kinetics .
Physical Properties
- Solubility : The hydroxyl group in 5-chloro-2-hydroxy-3-iodobenzaldehyde enhances water solubility compared to purely halogenated analogues, which are typically lipophilic .
- Melting Points : While specific data are absent, heavier halogens (e.g., iodine) generally increase melting points due to enhanced van der Waals forces.
Materials Science: Fluorinated derivatives (e.g., 5-bromo-2-fluoro-4-iodobenzaldehyde) may be used in liquid crystals or polymers due to fluorine’s electronic effects .
Q & A
Q. How can computational modeling predict regioselectivity in further functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
